REACTION_SMILES
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[C:50]([n:51]1[cH:52][cH:53][cH:54][c:55]1[CH2:56][OH:57])([O:58][C:59]([CH3:60])([CH3:61])[CH3:62])=[O:63].[CH2:75]1[S:76](=[O:77])(=[O:78])[CH2:79][CH2:80][CH2:81]1.[NH:28]1[c:29]2[c:30]([cH:31][c:32]([S:33]([OH:34])(=[O:35])=[O:36])[cH:37][cH:38]2)[C:39](=[O:40])[C:41]1=[O:42].[Na:43].[O:1]([CH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][N:7]1[S:14](=[O:15])(=[O:16])[c:17]1[cH:18][c:19]2[c:23]([cH:24][cH:25]1)[NH:22][C:21](=[O:26])[C:20]2=[O:27])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[OH:49].[P:44]([Cl:45])([Cl:46])([Cl:47])=[O:48].[c:64]1([CH3:65])[cH:66][cH:67][c:68]([S:69]([Cl:70])(=[O:71])=[O:72])[cH:73][cH:74]1.[cH:82]1[cH:83][cH:84][n:85][cH:86][cH:87]1>>[S:14](=[O:15])(=[O:16])([c:17]1[cH:18][c:19]2[c:23]([cH:24][cH:25]1)[NH:22][C:21](=[O:26])[C:20]2=[O:27])[Cl:46]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)n1cccc1CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S1(=O)CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ccc(S(=O)(=O)O)cc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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O=C1Nc2ccc(S(=O)(=O)N3CCCC3COc3ccccc3)cc2C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ccc(S(=O)(=O)N3CCCC3COc3ccccc3)cc2C1=O
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Name
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[OH]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C1Nc2ccc(S(=O)(=O)Cl)cc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |